molecular formula C12H16ClNO B1466494 1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol CAS No. 1481370-57-3

1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol

Cat. No.: B1466494
CAS No.: 1481370-57-3
M. Wt: 225.71 g/mol
InChI Key: AJAVNLCDKLXBFK-UHFFFAOYSA-N
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Description

1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol (CAS 1179714-59-0) is a chemical compound of interest in organic synthesis and pharmaceutical research. As a substituted cyclopentanol derivative, this compound serves as a versatile building block or intermediate for the synthesis of more complex molecules . Its molecular structure, which incorporates both amino and hydroxy functional groups, makes it a potential candidate for use in catalytic reactions, such as epoxide ring-opening, to create novel chemical entities . Researchers may employ this compound in the development and exploration of new pharmacologically active substances. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(2-chloroanilino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-10-5-1-2-6-11(10)14-9-12(15)7-3-4-8-12/h1-2,5-6,14-15H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAVNLCDKLXBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation and Ring-Closure Strategy

A multi-step process reported in patent CN1454200A describes the preparation of related cyclopentanone derivatives, which can be adapted for 1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol synthesis:

  • Step 1: Reaction of dimethyl adipate with sodium methylate and DMF solvent under nitrogen to form 2-oxo-cyclopentane methyl formiate sodium salt.
  • Step 2: Methylation of this salt with methyl halides to produce 1-methyl-2-oxo-cyclopentane methyl formiate.
  • Step 3: Open loop-condensation ring-closure reaction to form 3-methyl-2-oxo-cyclopentane methyl formiate sodium salt.
  • Step 4: (4-chlorophenyl)methylation using (4-chlorophenyl)methyl chloride to introduce the chlorophenyl substituent.
  • Step 5: Further methylation using sodium hydride and methyl halide to obtain 1-((4-chlorophenyl)methyl)-3,3-dimethyl-2-oxo-cyclopentane methyl formiate.
  • Step 6: Hydrolysis and decarboxylation under acidic or alkaline conditions to yield 5-((4-chlorophenyl)methyl)-2,2-cyclopentanone dimethyl.

This sequence allows for high yields and avoids intermediate purification steps, optimizing efficiency and scalability. Reaction temperatures are controlled between 60-120 °C, and solvents such as toluene and DMF are used.

Aminomethylation via Nucleophilic Substitution and Reduction

From patent US5801201A, a related approach involves:

  • Reacting cycloalkyl ketones with aminoalkyl reagents under inert atmosphere (nitrogen) in aprotic solvents like toluene or tetrahydrofuran.
  • Use of bases such as potassium tert-butylate to generate reactive intermediates.
  • Addition of chlorophenyl-containing alkyl halides to introduce the 2-chlorophenyl moiety.
  • Purification via silica gel chromatography and solvent extraction.
  • Final reduction steps using diisobutylaluminium hydride or catalytic hydrogenation (Pt or Pd catalysts) to convert ketone to alcohol functionality.

This method emphasizes control of moisture and oxygen exclusion to prevent side reactions and achieve high purity products. Yields reported for similar compounds are around 67% theoretical, with reaction times ranging from 18 hours at 60 °C to shorter reflux periods.

Hydrazine-Mediated Cyclopentane Derivative Synthesis

Patent CN100591667C details a method to prepare N-amino-1,2-cyclopentane dicarboximide, which can be a precursor for aminomethyl cyclopentanol derivatives:

  • Cyclopentane phthalic anhydride is reacted with hydrazine hydrate in methanol at reflux for 6-7 hours.
  • The reaction mixture is concentrated under reduced pressure to remove solvent and water.
  • The product is dried under vacuum at 30 °C to yield the amino-functionalized cyclopentane intermediate with yields around 85.7%.
  • This intermediate can be further reacted with chlorophenyl-containing reagents to introduce the aromatic substituent.

This method highlights the use of mixed solvents (alcohols, esters, hydrocarbons) and controlled reflux conditions to optimize product formation.

Comparative Data Table of Preparation Methods

Method Key Reactants Solvents Reaction Conditions Yield (%) Notes
Methylation and Ring-Closure (CN1454200A) Dimethyl adipate, sodium methylate, (4-chlorophenyl)methyl chloride Toluene, DMF 60-120 °C, nitrogen atmosphere High (not specified) Continuous process, no intermediate purification
Aminomethylation & Reduction (US5801201A) Cycloalkyl ketone, potassium tert-butylate, chlorophenyl alkyl halide Toluene, THF 30-100 °C, inert atmosphere, 18h stirring ~67% theoretical Requires moisture exclusion, chromatographic purification
Hydrazine-Mediated Cyclopentane Synthesis (CN100591667C) Cyclopentane phthalic anhydride, hydrazine hydrate Methanol, mixed solvents Reflux 6-7h 85.7% Vacuum drying, precursor for further functionalization

Research Findings and Optimization Notes

  • Solvent Choice: Alcohols like methanol and aprotic solvents such as toluene or DMF are preferred depending on the step to balance solubility and reaction rate.
  • Temperature Control: Maintaining reaction temperatures within specified ranges (60-120 °C) is critical to minimize side reactions such as O-alkylation or decomposition.
  • Atmosphere: Nitrogen or inert atmosphere is essential to prevent oxidation and moisture-sensitive side reactions, especially in reduction and amination steps.
  • Reaction Time: Extended stirring (up to 18 hours) at moderate temperatures ensures complete conversion in nucleophilic substitution steps.
  • Purification: Use of silica gel chromatography and solvent extraction enhances purity but may reduce overall yield; continuous flow or one-pot methods improve scalability.
  • Yield Optimization: Addition of additives like 1,2-dibromoethane can improve yields by stabilizing intermediates.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols .

Scientific Research Applications

The compound 1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol (CAS: 1481370-57-3) is a chemical structure that has garnered attention in various scientific research applications. This article will explore its applications, focusing on its potential uses in medicinal chemistry, pharmacology, and other relevant fields.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. Research indicates that similar compounds can exhibit various biological activities, including:

  • Antidepressant Activity : Compounds with similar structures have shown promise as antidepressants due to their ability to modulate neurotransmitter systems.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents.

Pharmacology

In pharmacological research, compounds like this compound are evaluated for their interaction with specific receptors or enzymes. This compound may interact with:

  • Serotonin Receptors : Given its structural similarity to known serotonin modulators, it may influence mood and anxiety pathways.
  • Enzymatic Targets : Investigating its role as an inhibitor or modulator of enzymes involved in metabolic pathways could reveal additional therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound can lead to the development of various derivatives. These derivatives may exhibit enhanced efficacy or reduced toxicity compared to the parent compound. Research into synthetic pathways is crucial for optimizing these properties.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of structurally related compounds. The results indicated that certain derivatives showed significant improvement in behavioral tests associated with depression models in rodents, suggesting a similar potential for this compound.

Case Study 2: Anticancer Screening

In another study, a series of chlorophenyl-containing compounds were screened against various cancer cell lines. The results demonstrated that some derivatives exhibited selective cytotoxicity, warranting further investigation into the mechanism of action and potential clinical applications.

Mechanism of Action

The mechanism of action of 1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol, highlighting key differences in substituents, functional groups, and physicochemical properties:

Compound Name Molecular Formula Key Substituents/Features Functional Groups References
This compound C₁₂H₁₆ClNO 2-Chlorophenylamino, methylene bridge Secondary alcohol, secondary amine
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄ClNO Direct 2-chlorophenylamino attachment to cyclopentane Secondary alcohol, secondary amine
1-[(Benzylamino)methyl]cyclopentan-1-ol C₁₃H₁₉NO Benzyl group instead of 2-chlorophenyl Secondary alcohol, secondary amine
1-((2-Chlorophenyl)(imino)methyl)cyclopentan-1-ol C₁₂H₁₄ClNO Imino (NH) group instead of amino (NH₂) Secondary alcohol, imine
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₇NO Aminobutyl side chain Secondary alcohol, primary amine

Key Structural and Functional Differences

Chlorine’s electronegativity may also influence electronic interactions in biological systems .

Stereochemical Variations

  • The (1R,2R)-stereoisomer () lacks the methylene bridge, resulting in a more rigid structure. This rigidity could affect conformational flexibility and binding to chiral targets (e.g., enzymes or receptors) compared to the target compound .

Synthetic Accessibility

  • Continuous-flow synthesis () offers scalability advantages over traditional methods used for analogs like the (1R,2R)-isomer, which may require chiral resolution steps .

Physicochemical Properties The aminobutyl derivative () exhibits higher water solubility due to its primary amine and longer alkyl chain, contrasting with the target compound’s balance of hydrophilicity and lipophilicity .

Biological Activity

1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol, also known as 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H16ClN O, with a molecular weight of approximately 237.73 g/mol. The compound features a cyclopentanol moiety with a chlorophenyl group and an amino methyl substituent, contributing to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC13H16ClN O
Molecular Weight237.73 g/mol
CAS Number6740-87-0
IUPAC Name1-[(E)-C-(2-chlorophenyl)-N-methylcarbonimidoyl]cyclopentan-1-ol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in metabolic pathways. Similar compounds have shown significant interactions with the NMDA receptor, which is crucial in mediating excitatory neurotransmission in the central nervous system. This interaction suggests potential applications in treating neurological disorders.

Pharmacological Properties

Research indicates that compounds structurally related to this compound may exhibit various pharmacological effects, including:

  • Antidepressant Activity : Due to its NMDA receptor antagonism, the compound may possess antidepressant properties similar to ketamine.
  • Analgesic Effects : The compound's structural features suggest potential analgesic activity, which warrants further investigation.
  • Antidiabetic Potential : Some derivatives of similar compounds have been explored for their antidiabetic effects, indicating a possible therapeutic avenue for this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antidepressant Studies : Research has demonstrated that ketamine-related compounds can rapidly alleviate depressive symptoms. A study indicated that structural modifications, including those seen in this compound, can enhance efficacy and reduce side effects associated with traditional antidepressants.
  • Analgesic Activity : A comparative analysis of cyclopentanol derivatives revealed that certain modifications can lead to increased analgesic potency. The presence of the chlorophenyl group was noted to enhance binding affinity to pain-related receptors.
  • Antidiabetic Research : A patent (EP2187742B1) highlighted derivatives exhibiting significant inhibitory effects on glucose metabolism pathways, suggesting that similar structures could be explored for managing diabetes effectively.

Q & A

Q. What computational methods predict its pharmacokinetic properties?

  • Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and metabolic stability. Molecular dynamics simulations (GROMACS) can assess membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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